BenchChemオンラインストアへようこそ!

Frovatriptan Succinate

Migraine Triptan Recurrence

Frovatriptan succinate is the optimal triptan for protocols requiring sustained 24–48h pain freedom endpoints. Its ~26h terminal half-life—the longest among all oral triptans—directly yields a 17% headache recurrence rate vs. 23–40% for faster-clearing agents, reducing rescue medication consumption and per-attack treatment costs. It is the sole oral triptan supported by rigorous Class 1 evidence for short-term menstrual migraine prophylaxis. For HEOR, RWE, or IND studies targeting recurrence prevention, cerebrovascular safety, or menstrual migraine, selecting frovatriptan ensures protocol validity and real-world cost-effectiveness modeling accuracy. Comparator studies substituting shorter-half-life agents compromise endpoint integrity.

Molecular Formula C18H23N3O5
Molecular Weight 361.4 g/mol
CAS No. 158930-09-7
Cat. No. B1674160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrovatriptan Succinate
CAS158930-09-7
Synonyms(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate
3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Allegro
Frova
frovatriptan
frovatriptan succinate
Frovelan
SB 209509
VML-251
VML251
Molecular FormulaC18H23N3O5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
InChIInChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
InChIKeyWHTHWNUUXINXHN-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Frovatriptan Succinate (CAS 158930-09-7): A Long-Acting 5-HT1B/1D Agonist for Migraine Research and Formulation


Frovatriptan succinate (CAS 158930-09-7) is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist approved for the acute treatment of migraine with or without aura in adults [1]. As a carbazole derivative, it is supplied as a 2.5 mg tablet (as succinate salt) [2]. Its defining pharmacokinetic characteristic is a terminal elimination half-life of approximately 26 hours, the longest among all oral triptans [1]. This agent is also distinguished by unique selectivity for cerebral over coronary arteries, a pharmacologic property relevant to cardiovascular safety considerations [3].

Why Frovatriptan Succinate Cannot Be Substituted with Faster-Onset Triptans Without Compromising Sustained Efficacy


The clinical and pharmacoeconomic selection of a triptan cannot be based solely on 2-hour pain response rates. While frovatriptan exhibits a lower therapeutic gain (16% vs. 32% for sumatriptan 100mg) and a slower onset [1], its exceptionally long half-life (~26 hours) directly translates to a significantly lower rate of headache recurrence (17%) compared to other triptans (23-40%) [2]. Generic substitution with faster-acting but shorter half-life agents (e.g., sumatriptan, rizatriptan) results in a higher probability of relapse, increased tablet consumption per attack, and potentially higher overall treatment costs [3]. Furthermore, frovatriptan is the only oral triptan with robust, large-scale Class 1 evidence supporting short-term prophylaxis of menstrual migraine, a distinct indication not shared by its in-class comparators [4].

Quantitative Differentiation of Frovatriptan Succinate: Head-to-Head Comparator Evidence for Scientific Selection


Headache Recurrence Rate: Frovatriptan vs. Pooled Oral Triptans

Frovatriptan 2.5 mg demonstrates a significantly lower rate of migraine recurrence compared to a pooled comparator group of other oral triptans. In a meta-analysis of 31 placebo-controlled efficacy studies and open-label naturalistic data, frovatriptan showed a recurrence rate of 17%, whereas other triptans exhibited recurrence rates ranging from 23% to 40% [1]. This lower recurrence rate is directly attributed to its long terminal elimination half-life of approximately 26 hours [2].

Migraine Triptan Recurrence Pharmacoeconomics

Direct Comparative Recurrence Rates: Frovatriptan vs. Rizatriptan, Zolmitriptan, Almotriptan

In a pooled analysis of three double-blind, randomized, crossover studies (n=346 ITT) directly comparing frovatriptan 2.5 mg against rizatriptan 10 mg, zolmitriptan 2.5 mg, and almotriptan 12.5 mg, frovatriptan demonstrated a statistically significantly lower recurrence rate. The recurrence rate was 27% for frovatriptan compared to 40% for the pooled comparators (p < 0.001) [1]. Notably, immediate efficacy at 2 hours (pain relief 55% vs. 59%; pain-free 30% vs. 34%) was similar between groups (p = NS) [1].

Migraine Head-to-Head Sustained Efficacy Tolerability

Elimination Half-Life and Therapeutic Gain: Class-Level Differentiation

Frovatriptan possesses the longest elimination half-life in the oral triptan class. Its half-life of approximately 26 hours [1] is substantially longer than sumatriptan (2 hours), zolmitriptan (3 hours), rizatriptan (2-2.5 hours), almotriptan (3-4 hours), and eletriptan (4-5 hours) [2]. This pharmacokinetic property explains the lower recurrence rates observed. Conversely, frovatriptan has a slower onset of action, reflected in a lower therapeutic gain (placebo-subtracted response) of 16% at 2 hours, compared to 32% for sumatriptan 100mg, 37% for rizatriptan 10mg, and 42% for eletriptan 80mg [2].

Pharmacokinetics Triptan Half-Life Efficacy

Menstrual Migraine Prophylaxis: Unique Evidence Among Oral Triptans

Frovatriptan is the only oral triptan supported by large Class 1 evidence for the short-term prophylaxis of menstrual migraine. In a Phase III randomized, double-blind, placebo-controlled trial of a 6-day preventive regimen (initiated 2 days prior to expected menses), frovatriptan 2.5 mg twice daily reduced the incidence of menstrual migraine to 37.7% compared to 67.1% with placebo (p < 0.001); once-daily dosing reduced incidence to 51.3% (p = 0.002) [1]. A meta-analysis of MM prevention confirmed that frovatriptan may be the more effective of triptans for this indication, though CGRP monoclonal antibodies show greater reduction in headache days per month [2].

Menstrual Migraine Prophylaxis Women's Health Short-term Prevention

Receptor Binding Selectivity: 5-HT1B/1D Affinity and Coronary vs. Cerebral Selectivity

Frovatriptan succinate exhibits high-affinity binding to 5-HT1B (pK50 of 8.2) and 5-HT1D receptors. It demonstrates >10-fold selectivity for 5-HT1B and 5-HT1D over 5-HT1A, 5-HT1F, and 5-HT7, and >1000-fold selectivity over other 5-HT, dopamine, histamine H1, and α1-adrenoceptors [1]. Pharmacologically, frovatriptan has been shown to be more selective for cerebral arteries than coronary arteries, a property that makes it potentially more favorable in patients at risk of coronary artery disease [2]. Direct comparative binding data for other triptans under identical assay conditions are not provided in the source literature; this evidence is therefore class-level inference based on the known receptor profiles of triptans.

Receptor Binding Selectivity Cardiovascular Safety Pharmacology

Adverse Event Profile: Frovatriptan vs. Rizatriptan, Zolmitriptan, Almotriptan

In the pooled analysis of three head-to-head crossover studies, drug-related adverse events were significantly less frequent with frovatriptan compared to the pooled comparators (rizatriptan, zolmitriptan, and almotriptan), with a particular reduction in cardiovascular symptoms (p < 0.05) [1]. The most common adverse events with frovatriptan in placebo-controlled trials (incidence ≥2% and >placebo) were dizziness (8% vs. 5%), fatigue (5% vs. 2%), paresthesia (4% vs. 2%), and dry mouth (3% vs. 1%) [2].

Tolerability Safety Adverse Events Comparative

Optimal Research and Procurement Scenarios for Frovatriptan Succinate Based on Differentiated Evidence


Investigational Studies Targeting Migraine Recurrence Prevention and Sustained Pain Relief

Frovatriptan succinate is the optimal triptan selection for any study design where the primary endpoint is sustained pain freedom or recurrence prevention over 24-48 hours. As demonstrated by a recurrence rate of 17% vs. 23-40% for other triptans in real-world meta-analyses [1], and a direct comparative recurrence rate of 27% vs. 40% (p<0.001) against rizatriptan, zolmitriptan, and almotriptan [2], frovatriptan offers a quantifiable advantage in reducing the need for rescue medication. Its 26-hour half-life directly supports this endpoint [3].

Short-Term Prophylaxis of Menstrual Migraine in Clinical Trials

Frovatriptan is the only oral triptan with rigorous Class 1 evidence for the short-term prevention of menstrual migraine. A scheduled 6-day twice-daily regimen initiated 2 days before menses reduces the incidence of menstrual migraine to 37.7% compared to 67.1% with placebo (p<0.001) [4]. This unique indication makes frovatriptan the sole appropriate triptan choice for research protocols investigating MM prophylaxis, a domain where other oral triptans lack equivalent high-quality evidence [5].

Pharmacoeconomic and Real-World Effectiveness Analyses

For health economics and outcomes research (HEOR) or real-world evidence (RWE) studies, frovatriptan's lower recurrence rate translates to lower per-attack tablet consumption and treatment costs. Economic analyses across four European countries demonstrate that frovatriptan compares favorably to other triptans in cost per successfully treated migraine attack due to reduced recurrence-driven repeat dosing [1]. Procurement for payer or formulary decision-making studies should prioritize frovatriptan to accurately model cost-effectiveness scenarios.

Studies in Patient Populations with High Recurrence Risk or Long-Duration Migraine

Frovatriptan's long half-life (~26 hours) and sustained effect make it particularly suitable for patients with migraine of long duration or those prone to recurrence. Pooled analyses confirm lower relapse rates across multiple patient subsets, including those with migraine with aura, hypertension, and oral contraceptive-induced menstrual migraine [3][6]. Investigational new drug (IND) studies or observational protocols focused on these high-risk subgroups should select frovatriptan as the comparator or intervention of choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Frovatriptan Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.